molecular formula C38H37PSi B14914306 Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane

Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane

Cat. No.: B14914306
M. Wt: 552.8 g/mol
InChI Key: DXIFASCYMASVKF-UHFFFAOYSA-N
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Description

Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is a complex organophosphorus compound that features a unique structural arrangement. This compound is characterized by the presence of a phosphane group attached to a binaphthyl system, which is further substituted with a triethylsilyl group. The compound’s molecular formula is C34H35PSi, and it has a molecular weight of 502.70 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative that has been functionalized with a triethylsilyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects is largely dependent on its role as a ligand. The phosphane group can coordinate with metal centers, facilitating various catalytic processes. The binaphthyl system provides steric bulk, which can influence the selectivity and reactivity of the metal complexes formed .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(trimethylsilyl)phosphine
  • Diphenyl(2-(triethoxysilyl)ethyl)phosphine
  • Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide

Uniqueness

Diphenyl(2’-(triethylsilyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of the binaphthyl system, which imparts additional steric and electronic properties compared to simpler phosphane compounds. This structural feature can enhance its performance as a ligand in catalytic applications, offering improved selectivity and reactivity .

Properties

Molecular Formula

C38H37PSi

Molecular Weight

552.8 g/mol

IUPAC Name

diphenyl-[1-(2-triethylsilylnaphthalen-1-yl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C38H37PSi/c1-4-40(5-2,6-3)36-28-26-30-18-14-16-24-34(30)38(36)37-33-23-15-13-17-29(33)25-27-35(37)39(31-19-9-7-10-20-31)32-21-11-8-12-22-32/h7-28H,4-6H2,1-3H3

InChI Key

DXIFASCYMASVKF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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